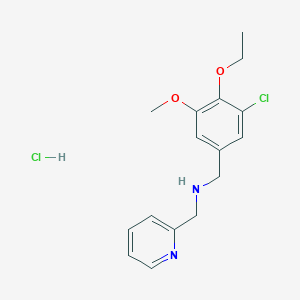
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide
Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
The compound has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. The compound has also been studied for its potential use in cancer therapy, as it has been found to exhibit significant cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. The compound has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the cell cycle.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. It has also been found to exhibit significant cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide in lab experiments is its potential to exhibit significant anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of various inflammatory and pain-related disorders. However, one of the limitations of using this compound in lab experiments is its potential cytotoxicity, which may limit its use in certain applications.
Future Directions
There are several future directions related to the study of 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide. One of the future directions is the development of new analogs of this compound that exhibit improved anti-inflammatory, analgesic, and cytotoxic activities. Another future direction is the study of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, the potential use of this compound in drug delivery systems is another future direction that warrants further investigation.
Conclusion:
In conclusion, 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions related to this compound. Further research is required to fully understand the potential applications of this compound in various fields.
properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O4/c1-9-13(15)14(19(21)22)17-18(9)8-12(20)16-7-10-4-3-5-11(6-10)23-2/h3-6H,7-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIBNBYCRSQCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC2=CC(=CC=C2)OC)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[({[2-(4-morpholinyl)-5-nitrobenzoyl]amino}carbonothioyl)amino]phenyl}-2-furamide](/img/structure/B4228417.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4228426.png)
![9-(1,3-benzodioxol-5-yl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4228432.png)

![N-(4-isopropylphenyl)-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4228439.png)


![N-(3-chloro-4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4228458.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4228462.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4228470.png)
![ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228475.png)
![4-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine](/img/structure/B4228482.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B4228490.png)